3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide
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Overview
Description
3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide is an organic compound that belongs to the class of amides This compound features a prop-2-enamide backbone with a 4-tert-butylphenyl group and a 4-fluorophenyl group attached to it
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-tert-butylbenzaldehyde and 4-fluoroaniline.
Formation of Intermediate: The aldehyde group of 4-tert-butylbenzaldehyde is reacted with a suitable reagent to form an intermediate compound.
Amide Formation: The intermediate is then reacted with 4-fluoroaniline under specific conditions to form the desired amide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the starting materials and intermediates.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The phenyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, affecting their function.
Pathways Involved: The binding of the compound to its targets can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-tert-butylphenyl)-N-phenylprop-2-enamide: Lacks the fluorine atom on the phenyl group.
3-(4-methylphenyl)-N-(4-fluorophenyl)prop-2-enamide: Has a methyl group instead of a tert-butyl group.
Uniqueness
3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide is unique due to the presence of both the tert-butyl and fluorine substituents, which can influence its chemical properties and biological activity.
Properties
CAS No. |
5780-97-2 |
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Molecular Formula |
C19H20FNO |
Molecular Weight |
297.4 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-N-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H20FNO/c1-19(2,3)15-7-4-14(5-8-15)6-13-18(22)21-17-11-9-16(20)10-12-17/h4-13H,1-3H3,(H,21,22) |
InChI Key |
BCSPMKZEIWLDBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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